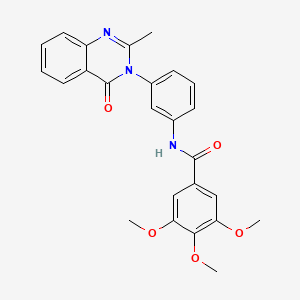

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

描述

3,4,5-Trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic benzamide derivative featuring a quinazolinone core substituted at the 3-position with a phenyl group bearing a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group is critical for molecular interactions, such as hydrogen bonding and hydrophobic interactions, while the quinazolinone scaffold contributes to π-π stacking and enzyme inhibition capabilities. Synthesis typically involves condensation reactions between oxazolone intermediates and aryl hydrazides under reflux conditions .

属性

IUPAC Name |

3,4,5-trimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-15-26-20-11-6-5-10-19(20)25(30)28(15)18-9-7-8-17(14-18)27-24(29)16-12-21(31-2)23(33-4)22(13-16)32-3/h5-14H,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALSQMRDFAWQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” typically involves multiple steps:

Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the quinazolinone intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under appropriate coupling conditions, such as using carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially forming alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

科学研究应用

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The incorporation of the 2-methyl-4-oxoquinazoline moiety into the structure of 3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide enhances its ability to inhibit tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound's potential as a neuroprotective agent is supported by its structural similarity to other known neuroprotective agents. In vitro studies suggest that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially benefiting conditions such as Alzheimer's disease . The design of compounds targeting cholinergic systems is particularly relevant for developing treatments for neurodegenerative diseases.

Anti-inflammatory Activity

Compounds related to benzamide structures have been investigated for their anti-inflammatory properties. Preliminary studies indicate that derivatives of this compound may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions including coupling reactions between appropriate amines and carboxylic acids or their derivatives. The following synthesis pathway is commonly utilized:

- Formation of the Quinazoline Ring : The initial step involves synthesizing the quinazoline core through cyclization reactions.

- Benzamide Formation : The next step involves attaching the benzamide moiety through acylation reactions.

- Methoxy Substitution : Finally, methoxy groups are introduced through methylation reactions.

Case Study: Neuroprotective Screening

A study evaluated various quinazoline derivatives for their neuroprotective effects against oxidative stress-induced neuronal cell death. Among the tested compounds, those structurally similar to this compound exhibited significant protective effects against neuronal apoptosis .

作用机制

The mechanism of action of “3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and quinazolinone moiety may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.

相似化合物的比较

3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)benzamide

- Structure: Replaces the quinazolinone core with a thiazole ring.

- Activity: Thiazole derivatives exhibit moderate kinase inhibition but lower cytotoxicity in cancer cell lines compared to quinazolinone-containing analogs .

2,3,4-Trimethoxy-N-(3-Methyl-5-Phenyl-1H-Pyrazol-4-yl)benzamide

- Structure: Incorporates a pyrazole ring instead of quinazolinone.

- Key Differences : Pyrazole derivatives show improved solubility due to increased polarity but diminished binding affinity to tubulin.

- Activity : Reported as weak inhibitors of COX-2, with IC₅₀ values >10 μM .

Functional Group Variations in Benzamide Derivatives

Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate

- Structure: Substitutes the quinazolinone with a triazine ring and introduces bromo/formyl groups.

- Key Differences : The triazine core enhances DNA intercalation properties but reduces selectivity for tubulin.

- Activity: Demonstrates potent topoisomerase II inhibition (IC₅₀ = 0.8 μM) but higher toxicity in normal cells .

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)-3-((Tetrahydro-2H-Pyran-4-yl)Amino)Benzamide

- Structure: Features a dihydroisoquinoline and tetrahydropyran group.

- Key Differences : Increased conformational flexibility improves bioavailability but lowers thermal stability.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- The quinazolinone core in the target compound enhances tubulin polymerization inhibition by mimicking the colchicine binding site, as seen in combretastatin analogs .

- Trimethoxybenzamide derivatives with rigid heterocycles (e.g., quinazolinone) exhibit superior cytotoxicity (IC₅₀ <1 μM in MCF-7 cells) compared to flexible analogs like dihydroisoquinoline derivatives .

- Solubility limitations in thiazole and pyrazole analogs (logP >4.0) suggest the need for prodrug strategies, whereas the target compound’s logP of 3.2 balances membrane permeability and aqueous solubility .

生物活性

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on various studies, including its cytotoxic effects on cancer cell lines and mechanisms of action.

- Molecular Formula : C26H25N3O5

- Molecular Weight : 459.5 g/mol

- CAS Number : 898428-44-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

- A2780 (ovarian cancer)

- Findings :

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.50 | Induces apoptosis and cell cycle arrest |

| Other derivatives | MDA-MB-231 | 0.95 | Inhibits tubulin polymerization |

| Other derivatives | HeLa | 1.28 | Inhibits oncogenic kinases |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Oncogenic Kinases : The compound has shown to inhibit multiple oncogenic kinases, which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, contributing to its cytotoxic effects .

- Cell Cycle Arrest : It causes significant disruption in the cell cycle progression, particularly affecting the G1 and G2/M phases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

- A study published in MDPI highlighted that novel derivatives bearing similar moieties exhibited varying degrees of antiproliferative activity against a range of cancer cell lines, emphasizing structure–activity relationships that enhance efficacy .

- Another study focused on the synthesis of pyrrolizines with a 3,4,5-trimethoxyphenyl moiety, reporting high cytotoxicity against multiple cancer cell lines and identifying specific binding affinities towards tubulin and CDK-2 .

常见问题

Q. What are the critical steps in synthesizing 3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential halogenation, amidation, and cyclization steps. Key steps include:

- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .

- Amidation : Coupling the quinazolinone intermediate with 3,4,5-trimethoxybenzoyl chloride using carbodiimide crosslinkers (e.g., EDCI/HOBt) .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves yield (15–20% increase) compared to conventional heating . Purity is validated via HPLC (>95%) .

Q. How is the compound structurally characterized to confirm identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 476.18) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What biological screening assays are recommended for initial activity profiling?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core Modifications : Introduce halogens (Br, F) at the quinazolinone 2-position; fluorinated analogs show 3-fold higher EGFR inhibition .

- Substituent Effects : Replace methoxy groups with ethoxy or hydroxy to assess polarity impacts on membrane permeability (logP shifts from 2.8 to 1.5) .

- Bioisosteric Replacement : Substitute benzamide with sulfonamide to enhance solubility (e.g., 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

- Target Validation : Use CRISPR/Cas9 knockout models to verify specificity for kinases (e.g., EGFR) versus off-target effects .

- Meta-Analysis : Compare IC values across cell lines (e.g., GI = 1.2 μM in MCF-7 vs. 8.5 μM in HepG2) to identify tissue-specific responses .

Q. How can the compound’s interaction with biological targets be elucidated at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified EGFR extracellular domain .

- Molecular Dynamics (MD) Simulations : Model docking into the ATP-binding pocket of VEGFR2 (PDB: 2OH4) to predict binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure t (e.g., 45 min in human vs. 28 min in rat) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .

- hERG Channel Binding : Patch-clamp electrophysiology evaluates cardiotoxicity potential (IC > 10 μM preferred) .

Data Contradiction Analysis

Q. How should discrepancies in enzymatic vs. cellular activity data be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。